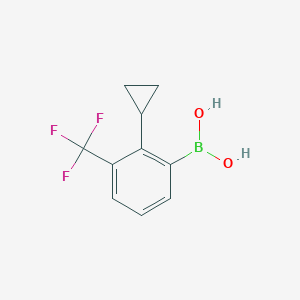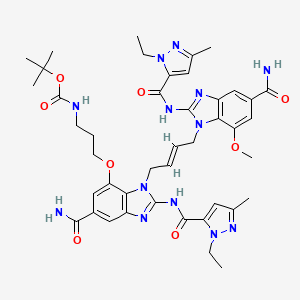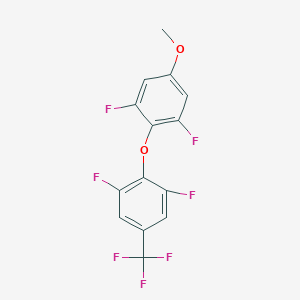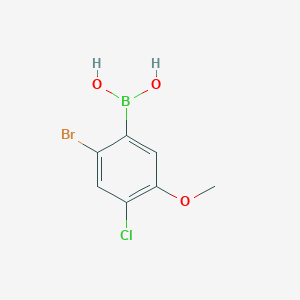![molecular formula C55H72N8O18S B14081011 4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B14081011.png)
4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid is a complex organic compound with a multifaceted structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each step requires specific reagents and conditions to ensure the correct formation of bonds and functional groups. Common synthetic routes may include:
Amide Bond Formation: Using coupling reagents like EDCI or DCC in the presence of a base.
Esterification: Reacting carboxylic acids with alcohols in the presence of acid catalysts.
Indole Synthesis: Utilizing Fischer indole synthesis or other methods to introduce the indole moiety.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as chromatography and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Coupling Reagents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohol groups will yield carbonyl compounds, while reduction of carbonyl groups will yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound’s diverse functional groups make it a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a building block for designing bioactive molecules.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals, polymers, or as a catalyst in specific reactions.
Wirkmechanismus
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity to elicit a biological response.
Pathway Modulation: Influencing cellular pathways to achieve a desired effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid analogs: Compounds with similar structures but slight variations in functional groups.
Other Indole Derivatives: Compounds containing the indole moiety with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural complexity, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C55H72N8O18S |
|---|---|
Molekulargewicht |
1165.3 g/mol |
IUPAC-Name |
4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H72N8O18S/c1-55(2,3)80-54(75)63-41(29-36-21-23-38(24-22-36)81-82(76,77)78)50(71)56-26-13-5-9-19-45(64)59-34-47(66)61-42(30-37-33-58-40-18-12-11-17-39(37)40)51(72)57-27-14-6-10-20-46(65)60-43(31-48(67)68)52(73)62-44(32-49(69)70)53(74)79-28-25-35-15-7-4-8-16-35/h4,7-8,11-12,15-18,21-24,33,41-44,58H,5-6,9-10,13-14,19-20,25-32,34H2,1-3H3,(H,56,71)(H,57,72)(H,59,64)(H,60,65)(H,61,66)(H,62,73)(H,63,75)(H,67,68)(H,69,70)(H,76,77,78) |
InChI-Schlüssel |
PFMXXIJBGKRAJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCCCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)OCCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080942.png)

![2-Oxabicyclo[2.2.1]heptan-5-ol](/img/structure/B14080973.png)
![1-(2,3-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080977.png)





![Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)

![2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B14081009.png)
